In-Depth Technical Guide: Physicochemical Properties of 13C6-Labeled Nonylphenol Diethoxylate
In-Depth Technical Guide: Physicochemical Properties of 13C6-Labeled Nonylphenol Diethoxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 13C6-labeled nonylphenol diethoxylate, a critical internal standard for the accurate quantification of nonylphenol and its ethoxylates in various matrices. This document details its properties, analytical methodologies for its use, and relevant biological and environmental pathways.
Physicochemical Properties
13C6-labeled nonylphenol diethoxylate is an isotopically labeled analog of nonylphenol diethoxylate, where six carbon atoms in the phenyl ring are replaced with carbon-13 isotopes. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the target analyte but is detected at a different mass-to-charge ratio, thus correcting for matrix effects and variations in instrument response.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of both unlabeled and 13C6-labeled 4-nonylphenol diethoxylate. It is important to note that while the molecular weight is different, other physicochemical properties such as solubility and the octanol-water partition coefficient are not expected to differ significantly from the unlabeled form for practical applications as an internal standard.
| Property | Unlabeled 4-Nonylphenol Diethoxylate | 13C6-Labeled 4-Nonylphenol Diethoxylate | Reference(s) |
| Molecular Formula | C₁₉H₃₂O₃ | ¹³C₆C₁₃H₃₂O₃ | [2][3] |
| Molecular Weight | 308.46 g/mol | 314.41 g/mol | [2] |
| Appearance | Colorless to pale yellow oil/viscous liquid | Not specified, expected to be similar to unlabeled | [3][4] |
| Water Solubility | >1000 mg/L (technical mixture); 3.702 mg/L at 25 °C (estimated for 4-NP2EO) | Not experimentally determined, expected to be very similar to unlabeled form. | [5][6] |
| Solubility in Organic Solvents | Soluble in methanol, chloroform, and ethyl acetate (slightly) | Not experimentally determined, expected to be very similar to unlabeled form. | [3] |
| log Kow (Octanol-Water Partition Coefficient) | 4.48 (for 4-nonylphenol) | Not experimentally determined, expected to be very similar to unlabeled form. |
Synthesis Overview
A detailed, step-by-step synthesis protocol for 13C6-labeled nonylphenol diethoxylate is not publicly available, likely due to its proprietary nature as a commercial analytical standard. However, the general synthetic strategy involves a two-step process:
-
Synthesis of 13C6-labeled 4-nonylphenol: This is the critical step where the isotopic label is introduced. A common method for carbon-labeling phenols involves the reaction of a suitable precursor with a 13C-labeled reagent. For instance, a general procedure for the synthesis of 1-13C phenols involves the use of dibenzyl carbonate-carbonyl-13C.[7]
-
Ethoxylation of 13C6-labeled 4-nonylphenol: The labeled phenol is then reacted with ethylene oxide in the presence of a catalyst to add the diethoxylate chain. The number of ethoxylate units can be controlled by the reaction conditions.
Experimental Protocols for Analytical Applications
13C6-labeled nonylphenol diethoxylate is primarily used as an internal standard in the analysis of environmental and biological samples for the presence of nonylphenol and its ethoxylates. Below are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis of Water Samples by LC-MS/MS
This protocol describes the extraction and analysis of nonylphenol and nonylphenol diethoxylate from water samples using solid-phase extraction (SPE) and LC-MS/MS, with 13C6-labeled nonylphenol diethoxylate as an internal standard.[8][9]
3.1.1 Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 6 mL of dichloromethane (DCM), followed by 6 mL of methanol, and finally 12 mL of deionized water. Ensure the cartridge does not go dry.[10]
-
Sample Loading: Take a 500 mL water sample, acidify to pH < 2 with HCl, and spike with a known concentration of 13C6-labeled nonylphenol diethoxylate solution. Load the sample onto the conditioned SPE cartridge at a flow rate of 2-5 mL/min.[8]
-
Washing: After the entire sample has passed through, wash the cartridge with a suitable solvent to remove interferences.
-
Drying: Dry the cartridge under a vacuum for 15-30 minutes until the sorbent is visibly dry.[8]
-
Elution: Elute the analytes and the internal standard from the cartridge by passing 3 x 1 mL of methanol followed by 1 mL of acetonitrile.[11]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of a methanol/water (50:50, v/v) mixture.[11]
3.1.2 LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 3 µm particle size, 150 x 2.0 mm)[12]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mmol/L ammonium acetate[13]
-
Mobile Phase B: Acetonitrile/Isopropanol/Water (10:88:2, v/v/v) with 0.02% formic acid and 2 mmol/L ammonium acetate[13]
-
Gradient: A linear gradient from 50% B to 95% B over 16 minutes, hold for 10 minutes, then return to initial conditions.[12]
-
Flow Rate: 0.2 mL/min[12]
-
Injection Volume: 5 µL[12]
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
Suggested MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 4-Nonylphenol | 219 | 133, 147 | Negative |
| 4-Nonylphenol diethoxylate | 326 | 183, 121 | Positive |
| 13C6-4-Nonylphenol diethoxylate (Internal Standard) | 332 | 189, 127 | Positive |
Note: The MRM transitions for the labeled internal standard are predicted based on the mass shift of +6 Da in the precursor ion and the corresponding fragment containing the labeled phenyl ring.
Analysis of Solid Samples by GC-MS
This protocol outlines the extraction and analysis of nonylphenol and its diethoxylate from solid matrices like soil or sediment, involving derivatization prior to GC-MS analysis.
3.2.1 Sample Preparation: Ultrasonic-Assisted Extraction
-
Extraction: Weigh 2 g of the homogenized solid sample into a glass column. Add a known amount of 13C6-labeled nonylphenol diethoxylate as an internal standard. Perform ultrasonic-assisted extraction with a mixture of water/methanol (30:70, v/v) for 15 minutes at 45°C. Repeat the extraction step.[11]
-
Cleanup: Load the combined extracts onto a C18 SPE cartridge and proceed with elution as described in section 3.1.1.
-
Derivatization: Evaporate the eluate to dryness. Add 50 µL of anhydrous pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30-60 minutes. Cool to room temperature before injection.[14] Derivatization is necessary to increase the volatility of the analytes for GC analysis.[15]
3.2.2 GC-MS Parameters
-
GC Column: Apolar fused silica column (e.g., HP-5ms)[16]
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable temperature to separate the derivatized analytes, followed by a temperature ramp to elute higher boiling compounds.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM is preferred for higher sensitivity.
Mandatory Visualizations
Environmental Degradation Pathway of Nonylphenol Ethoxylates
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. CAS 20427-84-3: 4-Nonylphenol diethoxylate | CymitQuimica [cymitquimica.com]
- 5. 20427-84-3 CAS MSDS (4-Nonyl Phenol Diethoxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-Nonylphenol diethoxylate | C19H32O3 | CID 24773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. insights.sent2promo.com [insights.sent2promo.com]
- 11. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
